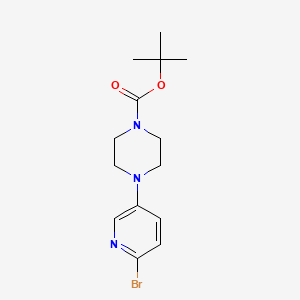

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 and a molecular weight of 342.24 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of biological pathways and interactions.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a bromine atom.

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Contains a nitro group instead of a bromine atom.

Uniqueness

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate is unique due to its bromine atom, which provides distinct reactivity and allows for specific types of chemical modifications that are not possible with other similar compounds .

Biologische Aktivität

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (TBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C14H20BrN3O2

- Molecular Weight : 342.23 g/mol

- IUPAC Name : this compound

- CAS Number : 412348-27-7

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C14H20BrN3O2 |

| Molecular Weight | 342.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 412348-27-7 |

Anticancer Properties

Research indicates that TBP exhibits promising anticancer properties. A study examined its effects on various cancer cell lines, revealing significant cytotoxicity against colon carcinoma cells (HCT-15). The compound's mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Anticonvulsant Activity

In addition to its anticancer effects, TBP has shown potential as an anticonvulsant agent. In preclinical studies, it was found to reduce seizure activity in animal models, suggesting its utility in treating epilepsy and related disorders.

The biological activity of TBP is largely attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell proliferation and survival, thus promoting apoptosis in cancer cells. The presence of the bromopyridine moiety is thought to enhance its binding affinity to these targets.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effect of TBP on HCT-15 cells.

- Findings : TBP exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher efficacy in inhibiting cell growth.

-

Anticonvulsant Activity Assessment :

- Objective : To assess the anticonvulsant potential of TBP using the pentylenetetrazole (PTZ) model.

- Results : TBP demonstrated a marked reduction in seizure duration and frequency compared to control groups.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. TBP is classified with hazard statements indicating it may cause skin irritation and is harmful if swallowed. Further toxicological studies are necessary to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSTRGHEVNYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.